

A Head-to-Head Showdown: [Dmt1]DALDA Versus Other Synthetic Opioids

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Compound of Interest		
Compound Name:	[Dmt1]DALDA	
Cat. No.:	B526439	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic opioid peptide [Dmt1]DALDA against other commonly used synthetic opioids. This analysis is based on available preclinical data for analysis efficacy and the critical side effects of respiratory depression and constipation.

[Dmt1]DALDA (H-Dmt-D-Arg-Phe-Lys-NH2) is a highly potent and selective mu-opioid receptor (MOR) agonist. Its unique pharmacological profile suggests the potential for a potent analgesic with a possibly improved safety window compared to classical opioids. This guide synthesizes data from multiple studies to offer a comparative overview.

Quantitative Comparison of Opioid Performance

The following tables summarize the analgesic potency and side-effect profiles of **[Dmt1]DALDA** in comparison to morphine and fentanyl, two widely studied synthetic opioids. It is important to note that these values are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.

Table 1: Analgesic Potency



Compound	Test	Animal Model	Route of Administrat ion	ED50 (Median Effective Dose)	Relative Potency to Morphine
[Dmt1]DALD A	Tail-Flick	Mouse	Intrathecal	~0.1 pmol	~5000x
Tail-Flick	Mouse	Systemic (s.c.)	~0.02 mg/kg	~200-40x	
Morphine	Tail-Flick/Hot Plate	Mouse/Rat	Systemic (s.c.)	~2.6-5.7 mg/kg[1]	1x
Fentanyl	Tail-Flick	Mouse	Intravenous	~0.02 mg/kg	~70x

Table 2: Respiratory Depression Profile



Compound	Method	Animal Model	Key Findings
[Dmt1]DALDA	Whole-Body Plethysmography	Mouse	Dose-dependently decreases respiratory frequency and minute volume. At higher doses, it decreased tidal volume. The decrease in minute volume was reversible with naloxone.[2]
Morphine	Whole-Body Plethysmography	Mouse	Dose-dependently decreases respiratory frequency and minute volume. A lower dose increased tidal volume.[2]
Fentanyl	Whole-Body Plethysmography	Mouse	Produces rapid and potent depression of both respiratory rate and tidal volume.[3][4]

Table 3: Constipating Effects



Compound	Method	Animal Model	Key Findings
[Dmt1]DALDA	(Data not available in direct comparative studies)	-	-
Morphine	Gastrointestinal Transit (Charcoal Meal)	Mouse/Rat	Significantly delays gastric emptying and small intestinal transit. [5][6][7]
Fentanyl	Gastrointestinal Transit	Rat	Can cause gastrointestinal hypomotility.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used to evaluate the performance of opioid compounds.

Analgesia Assessment: Hot Plate Test

The hot plate test is utilized to assess the response to pain caused by a thermal stimulus.

Procedure:

- A transparent glass cylinder is used to confine the animal on the heated surface of the plate.
 [8]
- The temperature of the hot plate is maintained at a constant temperature, typically between 52°C and 55°C.[9][10]
- An animal is placed on the hot plate, and a timer is started simultaneously.
- The latency period is defined as the time taken for the animal to exhibit a nociceptive response, such as licking its paw or jumping to avoid the thermal pain.[8]
- A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.[10]



Analgesia Assessment: Tail-Flick Test

The tail-flick test measures the latency of an animal to withdraw its tail from a noxious heat source.

Procedure:

- The animal, typically a mouse or rat, is gently restrained.
- An intense light beam is focused on a specific portion of the animal's tail, and a timer is initiated.[2]
- The time taken for the animal to flick its tail away from the heat source is recorded as the tailflick latency.[2]
- A cut-off time is predetermined to avoid tissue injury.

Respiratory Function Assessment: Whole-Body Plethysmography

This non-invasive technique is used to measure respiratory parameters in conscious, unrestrained animals.

Procedure:

- Animals are placed in whole-body plethysmography chambers and allowed to acclimate for a period (e.g., 30-60 minutes).[3][4]
- Baseline respiratory parameters, including respiratory frequency (breaths/minute), tidal volume (mL/breath), and minute ventilation (mL/minute), are recorded.
- The test compound is administered via the desired route (e.g., subcutaneous, intravenous).
- Respiratory parameters are continuously monitored and recorded post-administration to assess the drug's effect on respiration.



Constipation Assessment: Gastrointestinal Transit (Charcoal Meal) Assay

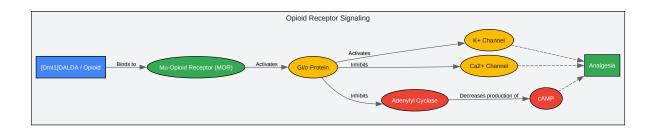
This method evaluates the effect of a compound on gastrointestinal motility.

Procedure:

- Animals are fasted overnight with free access to water.[6]
- The test compound or vehicle is administered.
- After a set period (e.g., 30-60 minutes), a charcoal meal (a suspension of charcoal in a vehicle like gum arabic) is administered orally.[5][6]
- After another defined period (e.g., 20-30 minutes), the animals are euthanized.
- The small intestine is carefully removed, and the distance traveled by the charcoal meal from the pylorus is measured and expressed as a percentage of the total length of the small intestine.

Visualizing the Mechanisms and Workflow

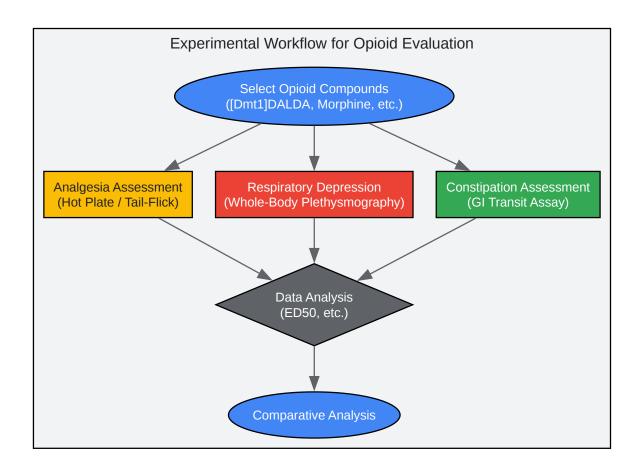
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.





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Caption: Mu-opioid receptor signaling pathway.



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Caption: General experimental workflow.

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